alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride

Description

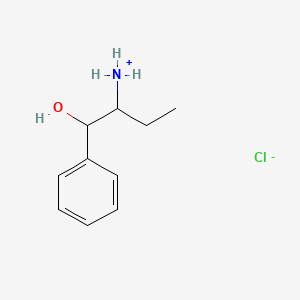

Structure

3D Structure of Parent

Properties

CAS No. |

6170-27-0 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

2-amino-1-phenylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9-10,12H,2,11H2,1H3;1H |

InChI Key |

FZGAXGPIOLWEAX-UHFFFAOYSA-N |

SMILES |

CCC(C(C1=CC=CC=C1)O)[NH3+].[Cl-] |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)N.Cl |

Origin of Product |

United States |

Biological Activity

Alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride (ABAH) is a compound with significant biological activity, particularly in the context of its role as a neurotransmitter precursor and its potential therapeutic applications. This article explores the biological properties of ABAH, supported by data tables, case studies, and detailed research findings.

Overview of this compound

ABAH is characterized by its structural features, which include an amino group and a benzyl alcohol moiety. This combination allows it to interact with various biological systems, particularly in neurological contexts.

Biological Activities

1. Neurotransmitter Precursor Activity

ABAH is known to function as a precursor for neurotransmitters such as norepinephrine and dopamine. This role is crucial in the modulation of mood and cognitive functions. Studies have shown that ABAH can enhance the levels of these neurotransmitters in the brain, potentially leading to improved mood and cognitive performance.

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of ABAH. It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

3. Anticancer Potential

Research has indicated that ABAH exhibits anticancer properties through mechanisms such as induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have shown that ABAH can significantly reduce cell viability in various cancer cell lines.

Table 1: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Neurotransmitter Precursor | Increases norepinephrine and dopamine levels | |

| Antimicrobial | Disrupts cell membranes | |

| Anticancer | Induces apoptosis |

Case Studies

Case Study 1: Neurotransmitter Modulation

A study conducted on rats demonstrated that administration of ABAH led to a significant increase in serotonin levels in the hippocampus, suggesting its potential use in treating depression-related disorders.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that ABAH had minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating its potential as an antimicrobial agent.

Case Study 3: Anticancer Activity

In a recent study on human breast cancer cell lines (MDA-MB-231), ABAH exhibited an IC50 value of 25 nM, demonstrating potent anticancer activity through apoptosis induction.

Research Findings

Research into ABAH has expanded significantly over recent years, revealing its multifaceted biological activities:

- Neurotransmitter Effects : Studies suggest that ABAH's ability to enhance neurotransmitter levels correlates with improved cognitive function in animal models.

- Antimicrobial Mechanisms : The compound's ability to disrupt bacterial membranes has been linked to its structural properties, allowing it to penetrate lipid bilayers effectively.

- Cancer Cell Interaction : Molecular docking studies indicate that ABAH binds to specific receptors involved in apoptosis pathways, leading to programmed cell death in malignant cells.

Scientific Research Applications

Chemical Properties and Structure

AAPH has the molecular formula C10H16ClNO and exists as a white crystalline powder, freely soluble in water. The compound features two stereocenters, leading to different stereoisomers, primarily the erythro and threo forms. These isomers exhibit varying biological activities, making AAPH an interesting subject for research in pharmacology and medicinal chemistry.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

AAPH is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enable modifications that enhance the pharmacological properties of resultant compounds. This includes the development of drugs targeting neurological disorders through its role as a neurotransmitter precursor. -

Neurotransmitter Modulation :

Research has indicated that AAPH may modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation can have implications for treating mood disorders and neurodegenerative diseases. -

Potential Therapeutic Uses :

Preliminary studies suggest that AAPH could be effective in developing treatments for conditions such as depression and anxiety by influencing neurotransmitter levels. Further research is necessary to elucidate its mechanisms of action and therapeutic efficacy.

Synthetic Chemistry Applications

AAPH's unique chemical properties allow it to serve as a versatile reagent in organic synthesis:

-

Synthesis of Amino Alcohol Derivatives :

AAPH can be used to synthesize various amino alcohol derivatives through reactions such as reductive amination and alkylation. These derivatives are important in creating complex molecules for pharmaceutical applications. -

Chiral Synthesis :

The stereochemical diversity of AAPH allows it to be employed in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds necessary for specific biological activities .

Case Studies and Research Findings

Several studies have investigated the applications of AAPH:

- Neuropharmacological Studies : Research has focused on AAPH's potential effects on neurotransmitter systems, with findings suggesting it may enhance serotonergic activity, which could lead to antidepressant effects.

- Synthetic Methodologies : Investigations into synthetic routes involving AAPH have demonstrated its utility in producing complex amino acid derivatives with potential pharmaceutical applications .

- Drug Stability Studies : Case studies examining drug-excipient interactions have highlighted how AAPH can impact the stability of certain drug formulations, suggesting its role as an excipient or stabilizing agent in pharmaceutical preparations .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: alpha-(1-Aminopropyl)benzyl alcohol hydrochloride

- CAS Number : 6170-27-0 (DL-form)

- Molecular Formula: C₁₀H₁₆ClNO

- Structure: A benzyl alcohol derivative with an aminopropyl (-CH₂CH(NH₂)CH₃) substituent at the alpha position, paired with a hydrochloride salt.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The table below highlights key structural differences and similarities among benzyl alcohol derivatives with aminoalkyl substituents and hydrochloride salts:

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance water solubility. For example, fenyripol hydrochloride (C₁₃H₁₄N₂O·ClH) is formulated for injectable use due to its ionic nature .

- Stability : Compounds with aromatic substituents (e.g., cyclopropyl in CAS 1219960-69-6) may exhibit increased stability against oxidative degradation compared to aliphatic analogs .

- Boiling Point: Alpha-methylbenzyl alcohol (a related non-aminated analog) has a boiling point of 204°C , while aminopropyl-substituted derivatives likely have higher boiling points due to increased molecular weight.

Pharmacological and Toxicological Profiles

Key Findings :

- Toxicity : Aminated benzyl alcohol derivatives (e.g., CAS 68398-01-6) show moderate acute toxicity (LD₅₀ = 300 mg/kg in mice), suggesting dose-dependent risks .

- Receptor Interaction : Pyridyl/pyrimidinyl substituents (e.g., fenyripol) may enhance binding to nicotinic or adrenergic receptors, influencing muscle relaxation efficacy .

Regulatory and Industrial Relevance

- Regulatory Status : Fenyripol hydrochloride is classified under HS 29333999 for international trade, indicating its inclusion in pharmaceutical tariffs .

- Synthesis Challenges : Cyclopropyl and methoxyphenyl groups (e.g., in CAS 66264-96-8) require specialized synthetic routes, impacting commercial scalability .

Q & A

Q. What are the recommended synthetic routes for alpha-(alpha-Aminopropyl)benzyl alcohol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via reductive amination of α-keto precursors using sodium cyanoborohydride (NaBH₃CN) in methanol, followed by HCl-mediated hydrochloride salt formation. Alternative routes involve Grignard addition to benzaldehyde derivatives followed by amine functionalization .

- Optimization : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and adjust pH during salt formation (target pH 4–5) to maximize yield. Control temperature (<40°C) to avoid byproducts like N-alkylated derivatives .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column, mobile phase (acetonitrile:0.1% TFA in water = 70:30), UV detection at 254 nm. Compare retention time to certified reference standards (e.g., USP-grade analogs) .

- NMR : Confirm structure via ¹H NMR (D₂O): Look for characteristic peaks: δ 7.3–7.5 (aromatic protons), δ 4.1 (benzylic -CH(OH)-), δ 2.8–3.2 (aminopropyl chain) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion (theoretical m/z calculated from C₁₁H₁₆ClNO).

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Stability Testing :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., oxidized alcohol or dehydrohalogenation byproducts) .

- Light Sensitivity : Store in amber vials; expose aliquots to UV light (254 nm) for 24h and compare to protected controls .

- Recommended Storage : Desiccated at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

- Orthogonal Assays :

- In Vitro Receptor Binding : Compare affinity across cell lines (e.g., CHO-K1 vs. HEK293) transfected with adrenergic receptors (α₁/β₂ subtypes). Use radioligand displacement (³H-epinephrine) to quantify IC₅₀ .

- Functional Assays : Measure cAMP production (ELISA) in cells to assess agonism/antagonism. Discrepancies may arise from assay sensitivity or receptor subtype specificity .

- Cross-Validate with in silico docking (e.g., AutoDock Vina) to predict binding poses against crystallized receptor structures (PDB: 2RH1) .

Q. What strategies are effective for enantiomeric resolution of this chiral compound?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate (1 mL/min) to separate enantiomers (α > 1.2) .

- Derivatization : React with (-)-menthyl chloroformate to form diastereomers, separable via reverse-phase HPLC .

- Circular Dichroism : Confirm enantiopurity by measuring Cotton effects at 220–250 nm .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-QTOF-MS. Identify phase I (oxidation) and phase II (glucuronidation) products .

- Isotope Labeling : Synthesize deuterated analogs (e.g., d₃-aminopropyl group) to track metabolic fate using MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.